molecular formula C11H16ClN3O2 B1379728 1-(3-Nitrobenzyl)piperazine hydrochloride CAS No. 1458615-92-3

1-(3-Nitrobenzyl)piperazine hydrochloride

Cat. No. B1379728
M. Wt: 257.72 g/mol
InChI Key: OVVDYGYSNSCOEN-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)piperazine hydrochloride, also known as NBPH, is a synthetic compound that belongs to the class of piperazines. It has a molecular formula of C11H16ClN3O2 .


Molecular Structure Analysis

The molecular structure of 1-(3-Nitrobenzyl)piperazine hydrochloride is represented by the formula C11H16ClN3O2 . The average mass is 257.717 Da and the monoisotopic mass is 257.093109 Da .

Scientific Research Applications

Synthesis of Piperazine Derivatives

1-(3-Nitrobenzyl)piperazine hydrochloride serves as a key intermediate in the synthesis of various piperazine derivatives. These derivatives are widely studied for their potential pharmacological properties. For example, studies have explored the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, highlighting the steps such as alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis to achieve the desired compound with a total yield of 48.2% to 53.3% (Quan, 2006); (Li Ning-wei, 2006).

Antimicrobial and Antifungal Activities

Piperazine derivatives, synthesized through intermediates like 1-(3-Nitrobenzyl)piperazine hydrochloride, have been evaluated for their antibacterial and antifungal activities. A study demonstrated that some of these derivatives exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and various Aspergillus species (Suryavanshi & Rathore, 2017).

Antiplatelet Aggregation Activity

Research into the synthesis of novel substituted-piperazine analogues, using 1-(3-Nitrobenzyl)piperazine hydrochloride as a precursor, has shown potential in the development of antiplatelet aggregation agents. These compounds, such as N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide, exhibit significant activity in inhibiting platelet aggregation, which is crucial for preventing thrombotic events (Youssef et al., 2011).

Neuroprotective Activities

The design and synthesis of benzylpiperazine-based edaravone derivatives, incorporating 1-(3-Nitrobenzyl)piperazine hydrochloride, have revealed compounds with promising neuroprotective activities. These activities are particularly relevant for the treatment of cerebral ischemic stroke, showing potential in both in vitro and in vivo models to protect against oxidative stress-induced cell damage and to improve survival rates in acute cerebral ischemia conditions (Gao et al., 2022).

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;/h1-3,8,12H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVDYGYSNSCOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrobenzyl)piperazine hydrochloride

CAS RN

827614-55-1
Record name Piperazine, 1-[(3-nitrophenyl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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